Kushenol N

説明

Contextualization within Natural Product Chemistry and Medicinal Chemistry Research

Kushenol N is a prenylated flavonoid, a class of secondary metabolites found in plants that have garnered significant interest in the fields of natural product chemistry and medicinal chemistry. Natural products, due to their structural diversity and biological activity, have historically been a vital source of new therapeutic agents. Kushenol N, isolated from the roots of Sophora flavescens, exemplifies the potential of botanicals in drug discovery. medchemexpress.com This plant has a history of use in traditional Chinese medicine for various ailments, including inflammation and dysentery.

In medicinal chemistry, the focus is on the design and synthesis of new drugs. The unique chemical structure of Kushenol N, featuring a flavonoid backbone with prenyl group attachments, makes it an interesting scaffold for potential modification to enhance its therapeutic properties. The study of compounds like Kushenol N contributes to understanding structure-activity relationships, which is crucial for the development of more potent and selective drugs.

Overview of Historical and Current Research Landscape of Kushenol N

Research on Kushenol N and other constituents of Sophora flavescens has been ongoing for several decades, with a significant focus on isolating and characterizing these compounds. Bioassay-guided fractionation has been a key technique used to identify biologically active molecules like Kushenol N from the plant extract. Early research primarily focused on the anti-allergic properties of Kushenol N, demonstrating its ability to inhibit the release of β-hexosaminidase from cultured cells. biocrick.com

Current research has expanded to investigate a broader range of pharmacological activities. Studies are now exploring its potential anti-inflammatory, antioxidant, and anticancer effects. Modern research employs a variety of in vitro and in silico techniques, such as molecular docking, to elucidate the mechanisms of action of Kushenol N and to identify its molecular targets. The ongoing investigation into its biological activities suggests a continuing interest in its potential as a therapeutic agent.

Significance and Research Rationale for Advanced Investigations of Kushenol N

The diverse biological activities attributed to Kushenol N provide a strong rationale for its continued and advanced investigation. Its demonstrated anti-inflammatory and antioxidant properties suggest potential applications in managing chronic diseases associated with inflammation and oxidative stress. Furthermore, preliminary in silico studies indicating potential anticancer activity against breast cancer warrant further exploration and validation through in vitro and in vivo models.

Advanced investigations are crucial to fully understand its mechanisms of action, identify specific cellular targets, and evaluate its efficacy in more complex biological systems. The flexible prenyl side chains in its structure may play a significant role in its interaction with biological targets, a hypothesis that can be explored through advanced spectroscopic and computational methods. The potential of Kushenol N as a lead compound for the development of new drugs for a variety of conditions underscores the importance of continued research into this promising natural product.

Chemical and Physical Properties of Kushenol N

| Property | Value | Source |

| CAS Number | 102490-65-3 | biocrick.com |

| Molecular Formula | C26H30O7 | biocrick.com |

| Molecular Weight | 454.51 g/mol | |

| Appearance | Crystal | biocrick.com |

| IUPAC Name | (2R,3S)-2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | biocrick.comchemicalbook.com |

| Storage | Desiccate at -20°C (powder), -80°C (in solvent) | biocrick.com |

Biological Activities of Kushenol N

| Activity | Research Finding | Source |

| Anti-allergic | Demonstrates significant inhibition of the release of β-hexosaminidase from cultured RBL-2H3 cells with an IC50 value ranging from 15 to 30 µM. | biocrick.com |

| Anti-inflammatory | Studies suggest that Kushenol N could inhibit inflammatory pathways. | |

| Antioxidant | As an antioxidant, Kushenol N could help protect cells from oxidative stress. | |

| Anticancer | In silico studies suggest potential anticancer effects against breast cancer. | |

| Vasorelaxation | Kushenol N has been reported to have vasorelaxation activities. | medchemexpress.comchemicalbook.com |

| Enzyme Inhibition | Exhibits inhibitory activity against Sodium-dependent glucose cotransporter 2 (SGLT2). |

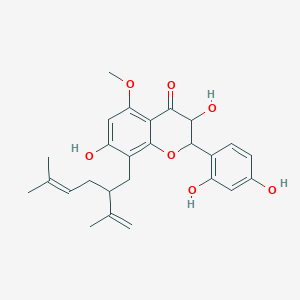

Structure

3D Structure

特性

IUPAC Name |

2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O7/c1-13(2)6-7-15(14(3)4)10-18-20(29)12-21(32-5)22-23(30)24(31)26(33-25(18)22)17-9-8-16(27)11-19(17)28/h6,8-9,11-12,15,24,26-29,31H,3,7,10H2,1-2,4-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEDJCCCNZWOBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50327597 | |

| Record name | NSC668937 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102490-65-3 | |

| Record name | NSC668937 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence, Isolation, and Advanced Structural Elucidation of Kushenol N

Identification of Natural Sources and Ecological Distribution

Kushenol N is a naturally occurring flavonoid found primarily in specific plant species.

The primary natural source of Kushenol N identified in research is Sophora flavescens Ait. . This plant, commonly known as Kushen in traditional Chinese medicine, is a herbaceous species belonging to the Fabaceae family . Kushenol N, along with other related flavonoids, has been isolated from the roots of Sophora flavescens .

Sophora flavescens Ait. is widely distributed in Asia, including China, Korea, and Japan . The genus Sophora itself is distributed across temperate to tropical areas globally, including Asia, Oceanica, and the Pacific islands . While specific cultivation conditions for maximizing Kushenol N content are not extensively detailed in the provided search results, the plant's natural distribution suggests adaptability to a range of conditions within these regions.

Plant Species Origin and Specific Botanical Parts (e.g., Sophora flavescens roots)

Advanced Isolation and Purification Methodologies

The isolation and purification of Kushenol N from plant extracts typically involve a combination of chromatographic techniques.

Various chromatographic methods are employed to separate and enrich Kushenol N from complex plant matrices.

HPLC and UHPLC are powerful techniques used in the isolation and analysis of Kushenol N and related flavonoids . UHPLC-MS/MS methods have been developed for the determination and characterization of flavonoids, including Kushenol N, in biological samples after oral administration of Sophora flavescens extract . These methods often utilize C18 columns and gradient elution with mobile phases composed of organic solvents (such as acetonitrile (B52724) or methanol) and water, often with additives like formic acid . Semipreparative HPLC has also been used as a final step in the purification of compounds from Sophora flavescens extracts .

Column chromatography using various stationary phases is a common approach for the initial separation and fractionation of Sophora flavescens extracts containing Kushenol N.

Silica (B1680970) Gel Chromatography: Silica gel column chromatography is frequently used, often with gradient elution systems employing solvent mixtures such as chloroform/methanol (B129727) or petroleum ether/ethyl acetate (B1210297), to obtain fractions from the crude extract .

C-18 Column Chromatography: Reversed-phase C-18 column chromatography is another key technique for further separation and purification. This method utilizes gradients of methanol/water or methanol/distilled water to elute compounds based on their hydrophobicity .

Sephadex LH-20 Chromatography: Sephadex LH-20, a lipophilic dextran (B179266) gel, is utilized for size exclusion chromatography and can also involve partition and adsorption mechanisms . It is employed in the purification of flavonoids from Sophora flavescens extracts, often using methanol as the mobile phase, to further purify fractions obtained from other column chromatography methods .

MCI Reversed-Phase Chromatography: MCI-gel CHP-20P is a type of reversed-phase medium used in column chromatography and medium-pressure liquid chromatography (MPLC) for the separation of compounds from Sophora flavescens extracts .

These chromatographic techniques are often used in a sequential manner to progressively isolate and purify Kushenol N from the complex mixture of compounds present in Sophora flavescens roots.

Table: Chromatographic Techniques Used in the Isolation of Compounds from Sophora flavescens

| Technique | Stationary Phase | Common Mobile Phases | Application in Kushenol N Isolation (Examples) |

| Silica Gel Column Chromatography | Silica Gel | Chloroform/Methanol, Petroleum Ether/Ethyl Acetate | Initial fractionation of extracts |

| C-18 Column Chromatography | C-18 Reversed-Phase Silica | Methanol/Water, Methanol/Distilled Water | Further purification of fractions |

| Sephadex LH-20 Chromatography | Sephadex LH-20 (Dextran Gel) | Methanol | Purification of fractions, often after other column chromatography steps |

| MCI Reversed-Phase Chromatography | MCI-gel CHP-20P | Methanol/Water | Separation of compounds, used in CC and MPLC |

| HPLC/UHPLC | C18, various others | Acetonitrile/Water, Methanol/Water (with additives) | Analysis, preparative isolation, and determination in biological samples |

Chromatographic Techniques for Separation and Enrichment

Preparative Chromatography Approaches

The isolation and purification of Kushenol N from complex plant extracts typically involve various chromatographic techniques. Preparative chromatography plays a crucial role in obtaining sufficient quantities of the pure compound for structural elucidation and biological activity testing. Common approaches include silica gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC) . Semi-preparative HPLC has also been utilized for the isolation of flavonoids from Sophora flavescens extracts . These methods leverage differences in polarity and other physicochemical properties of the compounds to achieve separation.

Extraction Optimization Strategies

Optimizing extraction strategies is essential to maximize the yield and selectivity of Kushenol N from its natural source. Various factors influence the efficiency of the extraction process, including the type of solvent, temperature, time, pH, ultrasonic power, and the solid-to-liquid ratio .

Research has explored different extraction techniques for flavonoids from plant matrices, such as conventional solvent extraction, ultrasound-assisted extraction (UAE), enzyme-assisted extraction (EAE), microwave-assisted extraction (MAE), pressurized liquid extraction (PLE), and supercritical fluid extraction (SFE) . Studies on the optimization of extraction processes for compounds from Sophora flavescens have employed methods like single-factor experiments and orthogonal experimental design to determine optimal conditions . For instance, optimizing parameters like enzyme addition, solid-liquid ratio, temperature, and time has been shown to improve extraction efficiency for other compounds from Sophora flavescens . While specific detailed optimization strategies solely for Kushenol N were not extensively detailed in the search results, the principles applied to other flavonoids from the same source are generally relevant.

Comprehensive Spectroscopic Structural Elucidation

The definitive determination of the chemical structure of Kushenol N relies heavily on comprehensive spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing detailed information about the local environments of atoms . Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable in the structural determination of natural products like Kushenol N.

Advanced NMR experiments are routinely employed to establish the connectivity of atoms and the spatial relationships between protons within the Kushenol N molecule .

COSY (COrrelated SpectroscopY): This 2D experiment reveals correlations between protons that are coupled to each other, typically through two or three chemical bonds . COSY spectra help in identifying spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a 2D experiment that shows correlations between protons and the carbons to which they are directly attached (one-bond correlations) . This experiment is crucial for assigning proton signals to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Coherence): HMBC is a 2D experiment that reveals correlations between protons and carbons that are separated by two to four (or sometimes five) chemical bonds . HMBC correlations are vital for establishing the connectivity between different fragments of the molecule and confirming the positions of substituents.

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY is a 2D experiment that shows correlations between protons that are spatially close to each other, regardless of the number of bonds separating them . These through-space correlations are particularly useful for determining the relative stereochemistry and conformation of the molecule .

Analysis of the cross-peaks in these 2D NMR spectra, in conjunction with 1D 1H and 13C NMR data, allows for the comprehensive assignment of signals and the construction of the molecular skeleton of Kushenol N .

Quantum chemical calculations have become increasingly valuable tools in natural product structure elucidation, particularly for confirming proposed structures and assisting in the assignment of NMR data . By simulating NMR parameters such as chemical shifts and coupling constants for candidate structures, these computational methods provide a theoretical prediction that can be compared to experimental NMR data .

Comparing calculated NMR parameters with experimental values can help differentiate between possible isomers and confirm the correctness of the assigned structure . While the search results did not provide specific examples of quantum chemical simulations performed specifically for Kushenol N, the general application of this technique in natural product chemistry for structural confirmation based on NMR data is well-established . The accuracy of these simulations depends on the chosen computational methods and basis sets, as well as the consideration of factors like solvation effects .

Determining the relative and absolute stereochemistry of chiral centers in Kushenol N is a critical part of its structural elucidation. NMR spectroscopy provides key observables that are sensitive to stereochemistry, including coupling constants and Nuclear Overhauser Effects (NOEs) medchemexpress.com.

Coupling constants, particularly vicinal coupling constants (3J), are dependent on the dihedral angle between the coupled nuclei and can provide information about the conformation and relative orientation of substituents organicchemistrydata.org. Analysis of coupling constant patterns can help in assigning the relative stereochemistry across chiral centers.

NOE experiments, such as NOESY, are particularly powerful for stereochemical assignments . The intensity of a NOE correlation is inversely proportional to the sixth power of the distance between the two nuclei in space. Observing NOEs between protons on different parts of the molecule can reveal their spatial proximity, which is crucial for determining relative configurations, especially in cyclic or rigid systems . For flexible molecules, ensemble-averaged NOEs can still provide valuable conformational and stereochemical information .

The combination of coupling constant analysis, NOE data, and consideration of anisotropic effects, often supported by conformational analysis, allows for the assignment of the relative stereochemistry of Kushenol N medchemexpress.com.

Quantum Chemical Simulations of NMR Parameters for Structural Confirmation

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing crucial information about the molecular weight and elemental composition of a compound. HRMS offers enhanced mass accuracy, allowing for the determination of the exact mass and thus the precise molecular formula of an analyte. This is particularly valuable for natural products which may have complex structures and potentially similar nominal masses to other compounds.

Electrospray Ionization (ESI-MS) and Tandem Mass Spectrometry (MS/MS)

Electrospray ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry for the analysis of polar and thermolabile compounds, such as flavonoids like Kushenol N. ESI typically produces protonated or deprotonated molecular ions, such as [M+H]⁺ or [M-H]⁻, with minimal fragmentation, making it suitable for determining the molecular weight of the intact molecule .

Tandem mass spectrometry (MS/MS), also known as MS², involves the selection of a precursor ion (typically the molecular ion) which is then subjected to fragmentation in a collision cell. The resulting fragment ions are subsequently analyzed by a second mass analyzer . This process yields a fragmentation pattern characteristic of the compound's structure.

Fragmentation Pattern Analysis for Structural Features

Other Spectroscopic Techniques (e.g., UV-Vis, IR, CD/ORD)

Beyond mass spectrometry, other spectroscopic methods contribute significantly to the structural elucidation of natural products.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to detect the presence of chromophores, which are functional groups that absorb UV or visible light. . Flavonoids typically exhibit characteristic absorption bands in the UV region due to their conjugated π systems, providing information about the substitution pattern of the flavonoid rings. .

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds when exposed to infrared radiation. . Characteristic absorption frequencies in the IR spectrum can indicate the presence of hydroxyl groups, carbonyl groups (specifically the ketone in the C ring of flavonoids), aromatic rings, and aliphatic chains, all of which are relevant to the structure of Kushenol N.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), collectively known as chiroptical spectroscopy, are techniques used to study chiral molecules. . These methods measure the differential absorption (CD) or rotation (ORD) of left and right circularly polarized light as a function of wavelength. . For chiral natural products like many flavonoids, CD and ORD spectra can provide information about their absolute configuration and conformation. . The presence and nature of Cotton effects in CD/ORD spectra are particularly useful for determining the stereochemistry of chiral centers within the molecule. .

Crystallographic Analysis (if applicable)

X-ray crystallographic analysis is the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. . By analyzing the diffraction pattern produced when a crystal is exposed to X-rays, the electron density within the crystal can be mapped, allowing for the precise location of atoms and the determination of bond lengths, bond angles, and absolute configuration. . If a pure, crystalline form of Kushenol N can be obtained, X-ray crystallography would provide unambiguous confirmation of its structure and stereochemistry. .

Biosynthesis and Biotransformation Pathways of Kushenol N

Elucidation of Proposed Biosynthetic Routes and Precursors

Flavonoids, including Kushenol N, are synthesized via the phenylpropanoid pathway, a well-established route in plants that converts phenylalanine into various phenolic compounds. The core flavonoid structure is derived from the condensation of malonyl-CoA and p-coumaroyl-CoA, catalyzed by chalcone (B49325) synthase (CHS). Downstream enzymatic modifications, including isomerizations, hydroxylations, methylations, and prenylations, lead to the diverse array of flavonoid structures observed in plants.

Kushenol N is a prenylated flavonoid, characterized by the addition of a prenyl group (a five-carbon isoprenoid unit) to the flavonoid backbone. The prenyl moiety is typically derived from dimethylallyl pyrophosphate (DMAPP), a key intermediate in the isoprenoid biosynthesis pathways (either the mevalonate (B85504) pathway or the methylerythritol phosphate (B84403) pathway). The specific attachment of the prenyl group to the flavonoid structure is catalyzed by prenyltransferases.

While the precise, step-by-step biosynthetic route leading specifically to Kushenol N has not been fully elucidated, it is understood to originate from the general flavonoid pathway, followed by specific prenylation and other modifications (such as hydroxylation and O-methylation) of a precursor flavonoid scaffold. Studies on Sophora flavescens have identified various flavonoids, including other kushenols (e.g., Kushenol A, C, D, I, K, X, Z), kurarinone (B208610), norkurarinone, and sophoraflavanone G, which are structurally related and likely share common biosynthetic intermediates and enzymes. Comparative metabolomic and transcriptomic analyses in S. flavescens roots have aimed to identify genes and metabolites involved in the biosynthesis of these compounds.

Proposed precursors for prenylated flavonoids like Kushenol N would include early flavonoid intermediates such as chalcones or flavanones, which then undergo prenylation at specific positions on the A-ring, followed by further modifications to yield the final structure. The presence of a lavandulyl group at position 8 of ring A is a characteristic feature of several prenylated flavonoids from S. flavescens, including Kushenol N, suggesting a common prenylation step involving this specific isoprenoid moiety.

Enzymatic Pathways and Key Biosynthetic Enzymes

The biosynthesis of flavonoids involves a cascade of enzymes. Key enzymes in the general flavonoid pathway include:

Phenylalanine ammonia-lyase (PAL): Converts phenylalanine to cinnamic acid.

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by forming a CoA ester (p-coumaroyl-CoA).

Chalcone synthase (CHS): Catalyzes the condensation of p-coumaroyl-CoA with malonyl-CoA to form a chalcone.

Chalcone isomerase (CHI): Isomerizes chalcones to flavanones.

For prenylated flavonoids like Kushenol N, prenyltransferases (PTs) are crucial enzymes that catalyze the attachment of the prenyl group to the flavonoid scaffold. acs.org The regioselectivity of these enzymes determines the position of prenylation on the flavonoid structure. While specific prenyltransferases involved in the biosynthesis of Kushenol N have not been definitively identified and characterized, studies on prenylated flavonoid biosynthesis in other plants suggest the involvement of membrane-bound PTs. Research in S. flavescens has explored genes potentially involved in flavonoid biosynthesis, including those encoding enzymes like 4CL and CHI, showing differential expression in various tissues.

Further enzymatic steps, such as hydroxylation and O-methylation, catalyzed by hydroxylases (e.g., cytochrome P450 monooxygenases) and O-methyltransferases (OMTs), respectively, are responsible for introducing hydroxyl and methoxy (B1213986) groups at specific positions on the flavonoid structure, contributing to the final structure of Kushenol N.

Genetic and Molecular Basis of Biosynthesis in Natural Producers

The biosynthesis of Kushenol N in Sophora flavescens is controlled by the expression of a suite of genes encoding the biosynthetic enzymes. Transcriptomic studies in S. flavescens have aimed to identify genes involved in flavonoid biosynthesis by analyzing gene expression profiles in different tissues, particularly the roots where these compounds accumulate. These studies have identified transcripts corresponding to key enzymes in the general flavonoid pathway.

Identifying the specific genes responsible for the prenylation and subsequent modifications leading to Kushenol N is an ongoing area of research. Co-expression analysis of genes and metabolites can help link specific enzyme-encoding genes to the accumulation of particular flavonoids. For instance, studies have correlated the expression levels of certain 4CL and CHI transcripts with flavonoid content in S. flavescens roots. Further research is needed to pinpoint the genes encoding the specific prenyltransferases and other tailoring enzymes involved in the terminal steps of Kushenol N biosynthesis.

Biotransformation Studies of Kushenol N

Biotransformation refers to the metabolic conversion of a compound by living organisms, such as microbes or mammals. These processes can alter the structure and biological activity of the original compound.

Microbial Biotransformation

Microbial biotransformation of flavonoids, including those from Sophora flavescens, has been investigated. Microorganisms, particularly fungi and bacteria, possess a diverse array of enzymes capable of modifying flavonoid structures through reactions such as hydroxylation, glycosylation, deglycosylation, O-methylation, demethylation, and ring cleavage. mdpi.com

Studies on the microbial transformation of other prenylated flavonoids from S. flavescens, such as kurarinone, by fungi like Cunninghamella echinulata have demonstrated hydroxylation and glycosylation as common biotransformation reactions. While direct studies specifically detailing the microbial biotransformation of Kushenol N are limited in the provided search results, it is plausible that similar microbial enzymatic activities could transform Kushenol N if exposed to appropriate microorganisms. Such transformations could lead to the formation of hydroxylated, methoxylated, or glycosylated derivatives, potentially altering its biological properties.

Mammalian (Preclinical) Metabolic Pathways and Metabolite Identification

Mammalian metabolism of plant-derived compounds like flavonoids typically involves a combination of Phase I (functionalization) and Phase II (conjugation) reactions. Phase I reactions, often catalyzed by cytochrome P450 enzymes, can introduce or expose functional groups through oxidation, reduction, or hydrolysis. Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules such as glucuronic acid, sulfate, or glutathione (B108866), facilitating their excretion.

Preclinical studies, often using animal models like rats, are conducted to investigate the absorption, distribution, metabolism, and excretion (ADME) of natural compounds. While direct studies specifically on the mammalian metabolism of Kushenol N were not extensively detailed in the search results, a study investigating the metabolism of kuraridin (B1243758), another flavonoid from Sophora flavescens, in rats identified several metabolites, including one putatively identified as Kushenol N. This suggests that Kushenol N might be a metabolite of other related flavonoids in mammals.

Identifying the specific metabolic pathways and metabolites of Kushenol N in mammalian systems requires detailed analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). These studies can reveal hydroxylation, methylation, glucuronidation, or sulfation products. The metabolic fate of Kushenol N in mammals would likely involve similar Phase I and Phase II transformations observed for other flavonoids, leading to the formation of more polar metabolites that are more readily excreted. Further preclinical metabolic studies are needed to fully characterize the metabolic profile of Kushenol N in mammalian systems.

Here is a summary of some related compounds and their PubChem CIDs, where available:

| Compound Name | PubChem CID |

| Kushenol N | 10250785 |

| Phenylalanine | 614 |

| Malonyl-CoA | 5789 |

| p-Coumaroyl-CoA | 15490208 |

| Chalcone | 885 |

| Flavanone (B1672756) | 935 |

| Dimethylallyl pyrophosphate (DMAPP) | 5281895 |

| Kurarinone | 165146 |

| Norkurarinone | 165145 |

| Sophoraflavanone G | 6996803 |

| Kushenol A | 165147 |

| Kushenol C | 10110088 |

| Kushenol D | 10110089 |

| Kushenol I | 10110090 |

| Kushenol K | 10110091 |

| Kushenol X | 10110092 |

| Kushenol Z | 146116781 |

| Kuraridin | 165148 |

Interactive Data Table (Simulated):

Total Synthesis and Semisynthesis Strategies of Kushenol N

Retrosynthetic Analysis and Synthetic Route Design

Retrosynthetic analysis is a crucial strategy in planning the synthesis of complex organic molecules, involving mentally breaking down the target molecule into simpler, readily available starting materials through a series of hypothetical disconnections . For a molecule like Kushenol N, a prenylated flavonoid, a retrosynthetic analysis would likely focus on disconnecting the bonds that form the flavonoid core and the prenyl side chain.

The flavonoid scaffold typically consists of a C6-C3-C6 system, formed by two benzene (B151609) rings (A and B) and a heterocyclic pyran or pyrone ring (C) . Retrosynthetic strategies for flavonoids often involve disconnections that lead back to simpler phenolic precursors and intermediates that can form the heterocyclic ring. Common approaches include the chalcone (B49325) route, the deoxybenzoin (B349326) route, oxidative rearrangement of flavanones, and Suzuki-Miyaura cross-coupling reactions .

The prenyl group at the C-8 position of the A ring in Kushenol N is a key feature. The introduction of prenyl groups in natural prenylated flavonoids often occurs biosynthetically via prenyltransferases, which catalyze the alkylation of the flavonoid skeleton with isoprenoid units like dimethylallyl pyrophosphate . In a synthetic context, this prenyl group could be introduced through various alkylation strategies on a suitably functionalized flavonoid precursor or incorporated earlier in the synthesis of one of the phenolic building blocks.

Designing a synthetic route for Kushenol N would involve selecting appropriate known reactions to carry out the bond formations identified in the retrosynthetic analysis. Given the multiple hydroxyl groups and the chiral center in the C ring (as it is a flavanone (B1672756) derivative), protecting group strategies would be essential to ensure chemoselectivity during reactions . The order of introducing the flavonoid core and the prenyl group, as well as establishing the correct stereochemistry, would be critical considerations in the synthetic route design.

Based on the general strategies for flavonoid synthesis, a potential retrosynthetic approach for Kushenol N might involve disconnecting the C ring to arrive at a chalcone precursor. Further disconnections could break down the chalcone into substituted acetophenone (B1666503) and benzaldehyde (B42025) derivatives. The prenyl group could be envisioned as being added to the A ring precursor at an appropriate stage.

Key Synthetic Intermediates and Cascade Reactions

The synthesis of complex natural products like Kushenol N often relies on the preparation of key synthetic intermediates that allow for the efficient construction of the molecular scaffold. For prenylated flavonoids, these intermediates could include functionalized chalcones, flavanones, or substituted phenolic compounds bearing the prenyl group or a precursor to it.

Cascade reactions, also known as tandem or domino reactions, are sequences of two or more reactions that occur consecutively in a single reaction vessel without isolation of intermediates . These reactions can significantly increase synthetic efficiency by reducing the number of steps, minimizing purification, and saving time and resources. While specific cascade reactions for Kushenol N synthesis were not found, cascade sequences are powerful tools in the synthesis of complex cyclic systems and natural product cores . For example, cascade reactions involving Michael additions, aldol (B89426) condensations, and cyclizations are commonly used in the synthesis of various cyclic organic molecules. The construction of the heterocyclic C ring of flavonoids could potentially involve such cascade sequences.

Given the flavanone structure of Kushenol N, a key intermediate could be a substituted chalcone, which can undergo intramolecular cyclization to form the flavanone ring. The introduction of the prenyl group at a specific position on one of the aromatic rings, either before or after the formation of the flavonoid core, would involve other key intermediates with suitable leaving groups or reactive functionalities for coupling or alkylation reactions.

Stereoselective and Enantioselective Synthesis Approaches

Kushenol N, being a flavanone, possesses a chiral center at the C-2 position of the C ring. Natural flavanones often exist as specific enantiomers, and their biological activity can be stereospecific. Therefore, a total synthesis of natural Kushenol N would require the implementation of stereoselective or enantioselective synthetic approaches to control the absolute configuration at this chiral center.

Stereoselective synthesis aims to produce a predominant stereoisomer, while enantioselective synthesis specifically targets the formation of one enantiomer over the other. Various strategies are employed in stereoselective flavonoid synthesis, including asymmetric epoxidation of chalcones, Sharpless asymmetric dihydroxylation, and reactions utilizing chiral auxiliaries or organocatalysts.

For the synthesis of flavanones, controlling the stereochemistry at the C-2 position is crucial. This can often be achieved during the cyclization of a prochiral chalcone precursor using chiral catalysts or auxiliaries. Alternatively, if the C ring is constructed from acyclic precursors, asymmetric reactions could be employed to set the stereochemistry at the relevant carbon atom.

While specific details regarding the enantioselective synthesis of Kushenol N are not available, the development of such a synthesis would likely involve adapting known methods for the enantioselective synthesis of flavanones or developing new strategies tailored to the specific structural features and functional groups of Kushenol N.

Challenges and Advancements in Total Synthesis of Kushenol N Analogues

The total synthesis of complex natural products like Kushenol N and its analogues presents several challenges. These include the construction of the polycyclic flavonoid core with correct regiochemistry, the controlled introduction of labile functional groups such as hydroxyls, and the stereoselective formation of chiral centers . The presence of the prenyl group, which can undergo various transformations (e.g., oxidation, cyclization), adds further complexity.

Synthesizing analogues of Kushenol N would involve modifying the basic flavonoid structure or the prenyl side chain. This requires versatile synthetic routes that allow for variations in substituents and their positions. Challenges in analogue synthesis can include achieving selectivity when multiple reactive sites are present and developing efficient methods for late-stage functionalization.

Advancements in organic synthesis, such as the development of new catalytic methods (e.g., organocatalysis, transition-metal catalysis), more efficient protecting group strategies, and the use of flow chemistry, can help overcome these challenges. The synthesis of other prenylated flavonoids and their analogues demonstrates the progress in this field, with researchers developing creative strategies to assemble these complex molecules. While specific advancements for Kushenol N analogues are not detailed in the search results, the general progress in flavonoid synthesis is relevant.

Semisynthesis from Precursors

Semisynthesis involves the synthesis of a target molecule starting from a readily available natural product or a key intermediate isolated from a natural source. This approach can be advantageous when the target molecule is present in low concentrations in nature or when its total synthesis is particularly challenging.

Kushenol N is isolated from Sophora flavescens . Other prenylated flavonoids are also found in this plant . It is plausible that semisynthesis of Kushenol N could be explored starting from a more abundant, structurally related flavonoid precursor isolated from Sophora flavescens. This would involve chemical modifications of the precursor molecule to introduce or modify functional groups and potentially adjust the stereochemistry to arrive at Kushenol N.

For instance, if a related flavanone with a slightly different prenyl chain or hydroxylation pattern were readily available, chemical reactions such as alkylation, oxidation, reduction, or functional group interconversions could potentially be used to convert it into Kushenol N. The biosynthesis of prenylated flavonoids involves the modification of flavonoid skeletons by prenyltransferases , suggesting that enzymatic or biomimetic approaches could also be relevant in semisynthesis.

While the search results mention the isolation of Kushenol N and other Kushenol derivatives from Sophora flavescens, specific reports on the semisynthesis of Kushenol N from defined precursors were not found. However, the general concept of semisynthesis from readily available natural product scaffolds is a well-established strategy in organic chemistry and could be a viable approach for obtaining Kushenol N.

Chemical Modification and Structure Activity Relationship Sar Studies of Kushenol N

Design and Synthesis of Kushenol N Derivatives and Analogues

The design and synthesis of derivatives and analogues of natural products like Kushenol N are crucial steps in drug discovery. This process involves creating compounds with structural variations based on the original scaffold to investigate their biological activities. While specific detailed synthetic routes for a wide range of Kushenol N derivatives are not extensively detailed in the provided search results, the general principle involves modifying the core isoflavonoid (B1168493) structure and its attached prenyl groups. The synthesis of related flavonoid compounds and their derivatives, often involving reactions like Suzuki-Miyaura coupling for constructing the isoflavone (B191592) core and regioselective formation of pyran scaffolds, provides a basis for understanding the synthetic strategies that could be applied to Kushenol N. The isolation of various Kushenol analogues from Sophora flavescens, such as Kushenol A, C, I, K, Q, X, Y, and others, indicates the natural diversity within this structural class, which can also serve as inspiration for designing synthetic analogues.

Functional Group Modifications and Scaffold Diversification

Functional group modifications on the Kushenol N scaffold can significantly impact its biological activity. The structure of Kushenol N, a prenylated isoflavonoid, contains hydroxyl and methoxy (B1213986) groups, as well as a prenyl side chain. Modifications to these functional groups, such as alkylation, acylation, or halogenation, can alter properties like solubility, lipophilicity, and interactions with biological targets. While direct examples of functional group modifications specifically on Kushenol N are not detailed, studies on other flavonoids and related compounds demonstrate the importance of such alterations. For instance, modifying hydroxyl groups or introducing new functional groups can lead to altered biological profiles.

Scaffold diversification involves creating compounds with different core structures while retaining some key features of the original molecule. Although the isoflavonoid backbone is central to Kushenol N, exploring derivatives with modified or alternative ring systems, while maintaining crucial pharmacophoric elements, could lead to novel compounds with improved activities. The existence of various prenylated flavonoids with diverse scaffolds isolated from Sophora flavescens suggests the potential for scaffold hopping or diversification strategies starting from the Kushenol N structure.

Structure-Activity Relationship (SAR) Studies for Specific Biological Modulators

SAR studies are fundamental to understanding which parts of the Kushenol N molecule are essential for its observed biological activities, such as anti-allergic activity or vasorelaxation. By synthesizing and testing a series of derivatives with systematic structural changes, researchers can correlate specific structural features with variations in biological potency and efficacy.

Identification of Pharmacophoric Elements

Pharmacophoric elements are the crucial spatial arrangements of features (like hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) in a molecule that are necessary for its interaction with a specific biological target. Identifying the pharmacophore of Kushenol N for its various activities is key to rational drug design. While a specific detailed pharmacophore model for Kushenol N is not provided, studies on related compounds and their interactions with targets like estrogen receptor alpha (ER-alpha) or tyrosinase highlight the importance of hydroxyl groups and the prenyl side chain in binding and activity. Computational methods, such as pharmacophore modeling, can be used to identify these crucial features based on the structure of Kushenol N and its active analogues.

Elucidation of Key Structural Features for Biological Activity

Research on Kushenol N and its analogues has begun to shed light on the structural features important for its biological effects. For example, Kushenol N has shown significant inhibition of beta-hexosaminidase release, suggesting anti-allergic potential, with IC50 values in the micromolar range. Studies on vasorelaxation activity in porcine coronary arteries indicated that Kushenol N exhibited potent relaxing activity, with an ED50 value of 8.6 µM. Comparing the activities of Kushenol N with structurally similar compounds isolated from Sophora flavescens can help pinpoint the structural elements responsible for these effects. For instance, variations in the prenylation pattern or the hydroxylation pattern on the isoflavonoid core among different Kushenol derivatives likely contribute to their distinct biological profiles.

Computational Chemistry Approaches in Analog Design (e.g., QSAR, Docking)

Computational chemistry plays a vital role in modern drug discovery, complementing experimental SAR studies. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are particularly useful in the design and optimization of Kushenol N analogues.

QSAR methods aim to build mathematical models that relate structural properties of a series of compounds to their biological activity, allowing for the prediction of the activity of new, unsynthesized analogues. By analyzing a dataset of Kushenol N derivatives and their measured activities, QSAR models could identify the physicochemical descriptors that are most influential in determining potency for a specific biological target.

Molecular docking is a computational technique used to predict the preferred binding orientation (pose) of a ligand (like Kushenol N or its analogue) to a protein target and estimate the binding affinity. Docking studies with Kushenol N have been performed for targets such as estrogen receptor alpha (ER-alpha) and minichromosome maintenance complex component-7 (MCM7), suggesting potential interactions and providing insights into the molecular basis of its activity against breast cancer and as a potential anticancer agent. These studies can help prioritize which analogues to synthesize by predicting their binding potential to a target of interest. For example, docking studies identified Kushenol N as having successful and potential binding with ER-alpha compared to a reference drug. Similarly, in a screening for MCM7 inhibitors, Kushenol N showed acceptable binding affinity and promising properties.

Biological Activities and Mechanistic Investigations of Kushenol N Preclinical Focus

Anti-Allergic Activity and Associated Mechanisms

Investigations into the anti-allergic potential of Kushenol N have primarily focused on its effects on mast cell degranulation, a critical step in allergic responses.

Inhibition of Beta-Hexosaminidase Release from RBL-2H3 Cells

Kushenol N has demonstrated significant inhibitory activity against the release of beta-hexosaminidase from cultured RBL-2H3 cells. RBL-2H3 cells are a mast cell line commonly used as a model to study allergic reactions and mast cell degranulation. The release of beta-hexosaminidase is a marker for the degranulation process, where mast cells release mediators like histamine (B1213489) and other inflammatory substances upon activation. Studies have shown that Kushenol N can inhibit this release. Along with other compounds like sophoraflavanone G and leachianone A, Kushenol N demonstrated significant inhibition with IC₅₀ values ranging from 15 to 30 µM in RBL-2H3 cells.

Cellular Pathways in Allergic Responses

While the inhibition of beta-hexosaminidase release indicates that Kushenol N interferes with mast cell degranulation, specific detailed cellular pathways modulated by Kushenol N in allergic responses, such as its effects on signaling cascades downstream of IgE receptor activation, require further specific investigation. Research on other compounds in similar models often explores pathways involving calcium mobilization, protein kinase C, and MAPK signaling, but direct evidence for Kushenol N's specific interactions with these pathways in RBL-2H3 cells was not detailed in the provided search results.

Vasorelaxant Activity

Kushenol N has also been investigated for its effects on vascular smooth muscle, demonstrating vasorelaxant properties.

Relaxation of Porcine Coronary Arteries

Kushenol N has been shown to induce relaxation in isolated porcine coronary arteries. This effect suggests a potential role for Kushenol N in conditions involving vasoconstriction. Kushenol N strongly induced the relaxation of porcine coronary arteries with an ED₅₀ value of 8.6 µM. Another compound, 5-methylsophoraflavanone B, also showed potent relaxation with an ED₅₀ of 12.4 µM in the same model. This activity suggests that Kushenol N could be an active component contributing to the vasorelaxant effects observed in extracts from Sophora flavescens.

| Compound | Activity | Model | Value | Unit |

|---|---|---|---|---|

| Kushenol N | Inhibition of Beta-Hexosaminidase Release | RBL-2H3 cells | 15-30 | µM (IC₅₀ range) |

| Kushenol N | Relaxation | Porcine Coronary Arteries | 8.6 | µM (ED₅₀) |

| 5-Methylsophoraflavanone B | Relaxation | Porcine Coronary Arteries | 12.4 | µM (ED₅₀) |

Mechanistic Insights into Vasodilation

The vasorelaxant activity of prenylated flavonoids from Sophora flavescens, including Kushenol N, in porcine coronary arteries is suggested to involve an endothelium-dependent mechanism. This mechanism appears to operate via the nitric oxide (NO)–soluble guanylate cyclase (sGC)–cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway in vascular smooth muscle. The release of nitric oxide from the endothelium plays a key role in activating sGC, which in turn increases cGMP levels, leading to smooth muscle relaxation.

Anti-inflammatory Effects

Modulation of Inflammatory Mediators (in related kushenols)

Studies on related kushenols have shown their ability to modulate the production of key inflammatory mediators. For instance, Kushenol C has been demonstrated to dose-dependently suppress the production of inflammatory mediators including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. Kushenol F has also been shown to decrease the mRNA expression levels of IL-1β and IL-6 in cytokine combination-induced human keratinocytes.

Table 1: Modulation of Inflammatory Mediators by Kushenol C in LPS-Stimulated RAW264.7 Macrophages

| Mediator | Effect Observed | Model | Reference |

| NO | Suppression | In vitro (LPS-stimulated RAW264.7) | |

| PGE2 | Suppression | In vitro (LPS-stimulated RAW264.7) | |

| IL-6 | Suppression | In vitro (LPS-stimulated RAW264.7) | |

| IL-1β | Suppression | In vitro (LPS-stimulated RAW264.7) | |

| MCP-1 | Suppression | In vitro (LPS-stimulated RAW264.7) | |

| IFN-β | Suppression | In vitro (LPS-stimulated RAW264.7) |

Inhibition of Signaling Pathways (in related kushenols)

Investigations into the mechanisms of action of related kushenols have revealed their impact on crucial signaling pathways involved in inflammation. Studies indicate that the anti-inflammatory effects of Kushenol C in LPS-stimulated RAW264.7 macrophages might be attributed to the inhibition of STAT1, STAT6, and NF-κB activations. Furthermore, Kushenol C has been shown to upregulate the activation of Akt in the PI3K-Akt signaling pathway, which is implicated in anti-oxidative stress activity. Kushenol F has also been reported to significantly decrease phosphorylated NF-κB and IKK levels in cytokine combination-induced human keratinocytes.

Table 2: Signaling Pathway Modulation by Related Kushenols

| Compound | Pathway/Factor | Effect Observed | Model | Reference |

| Kushenol C | STAT1 activation | Inhibition | In vitro (LPS-stimulated RAW264.7) | |

| Kushenol C | STAT6 activation | Inhibition | In vitro (LPS-stimulated RAW264.7) | |

| Kushenol C | NF-κB activation | Inhibition | In vitro (LPS-stimulated RAW264.7) | |

| Kushenol C | Akt activation | Upregulation | In vitro (HaCaT cells, HEPG2 cells) | |

| Kushenol C | PI3K-Akt pathway | Upregulation | In vitro (HaCaT cells, HEPG2 cells) | |

| Kushenol F | NF-κB levels | Decrease | In vitro (cytokine-induced keratinocytes) | |

| Kushenol F | IKK levels | Decrease | In vitro (cytokine-induced keratinocytes) |

Cellular Mechanisms of Action in Macrophages and Other Cell Lines (in related kushenols)

Studies on related kushenols have explored their cellular mechanisms, particularly in immune and skin cells. Kushenol C has been investigated in LPS-stimulated RAW264.7 macrophages and tert-butyl hydroperoxide (tBHP)-induced oxidative stress in HaCaT cells. In macrophages, Kushenol C suppressed the production of inflammatory mediators and inhibited the activation of key signaling pathways. In HaCaT cells, Kushenol C prevented DNA damage and cell death by upregulating the endogenous antioxidant defense system and preventing reactive oxygen species (ROS) production. Kushenol F has been studied in human keratinocytes, where it decreased NF-κB and IKK levels and reduced the expression of IL-1β and IL-6.

In Vivo Preclinical Models of Inflammation (in related kushenols)

In vivo studies using related kushenols have provided evidence of their anti-inflammatory potential. Kushenol F demonstrated anti-itching and anti-inflammatory effects in a mouse model of atopic dermatitis induced by Dermatophagoides farinae extract (DFE)/1-chloro-2,4-dinitrochlorobenzene (DNCB). In this model, Kushenol F treatment reduced the severity of clinical symptoms, ear thickening, and scratching behavior. Histopathological analysis showed that Kushenol F decreased the infiltration of eosinophils and mast cells and reduced TSLP protein expression levels. Furthermore, Kushenol F-treated mice exhibited lower concentrations of serum histamine, IgE, and IgG2a. Kushenol C has also shown protective effects against UVB-induced skin damage in mice through the suppression of inflammation and oxidative stress.

Antioxidant Activities

Related kushenols have exhibited significant antioxidant activities, which are closely linked to their anti-inflammatory effects.

Reactive Oxygen Species (ROS) Scavenging (in related kushenols)

Several related kushenols have demonstrated the ability to scavenge reactive oxygen species (ROS). Kushenol C prevented ROS production in tBHP-induced oxidative stress in HaCaT cells. It also showed scavenging ability against intracellular ROS generation in these cells. Other prenylated flavonoids from Sophora flavescens, including Kushenol C, have been identified as good DPPH scavengers. Five flavanones, including Kushenol E, showed significant antioxidant potentials in various assays, including total ROS assays. Kuraridinol, kurarinol, and kurarinone (B208610) also showed significant inhibitory activities against intracellular ROS levels induced by t-BHP.

Table 3: ROS Scavenging Activity of Related Kushenols

| Compound | Effect Observed on ROS | Model/Assay | Reference |

| Kushenol C | Prevention of production, Scavenging | In vitro (tBHP-induced HaCaT) | |

| Kushenol C | DPPH scavenging | In vitro assay | |

| Kushenol E | Antioxidant potential (Total ROS) | In vitro assay | |

| Kuraridinol | Inhibition of intracellular ROS | In vitro (t-BHP-induced) | |

| Kurarinol | Inhibition of intracellular ROS | In vitro (t-BHP-induced) | |

| Kurarinone | Inhibition of intracellular ROS | In vitro (t-BHP-induced) |

Upregulation of Endogenous Antioxidant Defense Systems (e.g., Nrf2, Akt, GSH, SOD, Catalase) (in related kushenols)

Related kushenols can enhance the body's natural antioxidant defense mechanisms. Kushenol C prevented DNA damage and cell death in HaCaT cells by upregulating the endogenous antioxidant defense system, including glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), and catalase. The upregulated activation of Nrf2 and Akt in the PI3K-Akt signaling pathway by Kushenol C was demonstrated to be responsible for its anti-oxidative stress activity in HaCaT cells. Kushenol C also upregulated the expression and activities of HO-1 in LPS-stimulated RAW264.7 macrophages, and this was linked to the upregulation of Nrf2 transcription activities. Nrf2 plays a crucial role in regulating the expression of antioxidant enzymes like catalase, GSH-Px, and SOD, as well as phase II detoxification enzymes such as NQO1 and HO-1.

Table 4: Upregulation of Endogenous Antioxidant Defense Systems by Related Kushenols

| Compound | Defense System Component | Effect Observed | Model | Reference |

| Kushenol C | GSH | Upregulation | In vitro (tBHP-induced HaCaT) | |

| Kushenol C | SOD | Upregulation | In vitro (tBHP-induced HaCaT) | |

| Kushenol C | Catalase | Upregulation | In vitro (tBHP-induced HaCaT) | |

| Kushenol C | Nrf2 | Upregulation | In vitro (HaCaT, RAW264.7, HEPG2) | |

| Kushenol C | Akt | Upregulation | In vitro (HaCaT, HEPG2) | |

| Kushenol C | HO-1 | Upregulation | In vitro (LPS-stimulated RAW264.7) |

Cellular Protection Mechanisms Against Oxidative Stress (in related kushenols)

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and antioxidant defenses, contributes to various pathological conditions, including inflammation and cellular damage. Research on related kushenols, such as Kushenol C (KC), has demonstrated protective effects against oxidative stress in cellular models.

Studies show that KC can protect cells against tert-butyl hydroperoxide (tBHP)-induced oxidative stress. This protection is mediated, in part, by upregulating the endogenous antioxidant defense system. KC has been shown to increase the levels of antioxidants such as glutathione (GSH), superoxide dismutase (SOD), and catalase in cells subjected to oxidative insult. This action helps to scavenge ROS and prevent cellular damage, including DNA damage.

The mechanism underlying the anti-oxidative stress activity of KC involves the activation of the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) and Akt signaling pathways. KC treatment has been observed to increase the expression of Nrf2 and activate Akt, which in turn upregulates the expression of antioxidant enzymes. This suggests that related kushenols can bolster cellular defenses against oxidative damage by modulating key signaling pathways.

Potential Anti-Tumor Mechanisms

Investigations into the anti-tumor potential of kushenols have primarily focused on related compounds like Kushenol A (KA) and Kushenol Z (KZ). These studies suggest that kushenols may exert their effects through multiple mechanisms, including modulating key signaling pathways, inducing apoptosis and cell cycle arrest, and demonstrating efficacy in preclinical animal models.

Modulation of PI3K/AKT/mTOR Signaling Pathway (in related kushenols)

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently observed in various cancers. Studies on related kushenols indicate their ability to modulate this pathway.

Kushenol A has been shown to suppress breast cancer cell proliferation by inhibiting the PI3K/AKT/mTOR signaling pathway. Treatment with KA attenuated the phosphorylation levels of AKT and mTOR in breast cancer cells. This suggests that KA interferes with the activation of this pro-survival pathway. Similarly, Kushenol Z has been reported to mediate the mTOR pathway by inhibiting phosphodiesterase and Akt activity, leading to apoptosis in non-small-cell lung cancer cells. These findings highlight the potential of related kushenols to target the PI3K/AKT/mTOR axis as a therapeutic strategy in cancer.

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines (in related kushenols)

Apoptosis, or programmed cell death, and cell cycle arrest are crucial mechanisms for controlling cancer cell proliferation. Several related kushenols have demonstrated the ability to induce apoptosis and/or cell cycle arrest in various cancer cell lines.

Kushenol A treatment has been shown to reduce the proliferative capability of breast cancer cells and induce G0/G1 phase cell cycle arrest and apoptosis in a concentration-dependent manner. KA treatment also led to the upregulation of apoptosis-related and cell cycle-associated genes. Kushenol Z has also been shown to induce apoptosis in non-small-cell lung cancer cells, mediated through the mitochondrial pathway by regulating the Bax/Bcl-2 ratio and activating caspases-3 and -9, as well as through the endoplasmic reticulum stress pathway. These findings suggest that related kushenols can trigger cell death and halt the progression of cancer cells through the cell cycle.

Preclinical Efficacy in Animal Tumor Models (in related kushenols)

Preclinical studies using animal models are essential for evaluating the in vivo efficacy of potential anti-cancer agents. Research on related kushenols has provided evidence of their anti-tumor activity in such models.

In nude mice bearing breast cancer xenograft tumors, administration of Kushenol A repressed tumor growth. This indicates that KA can exert anti-tumor effects in a living system, supporting its potential as a therapeutic agent. While specific animal model data for Kushenol N were not found in the immediate search results, the efficacy shown by related kushenols like KA in inhibiting tumor growth in vivo provides a basis for further investigation into Kushenol N's potential in preclinical animal models.

Other Investigated Biological Activities (e.g., GABAergic Modulation, Tyrosinase Inhibition)

Beyond their potential anti-oxidative and anti-tumor effects, some kushenols and related flavonoids from Sophora flavescens have been investigated for other biological activities, including modulation of GABAergic systems and inhibition of tyrosinase.

Certain prenylated flavonoids from Sophora flavescens, including Kushenol I, sophoraflavanone G, (-)-kurarinone, and kuraridine, have been identified as modulators of GABAA receptors. GABAA receptors are the primary inhibitory neurotransmitter receptors in the central nervous system, and their modulation can have anxiolytic, sedative, and anticonvulsant effects. mdpi.com These findings suggest a potential role for some kushenols in influencing neuronal activity.

Tyrosinase is a key enzyme involved in melanogenesis, the process of melanin (B1238610) production. Inhibitors of tyrosinase are of interest for their potential use as skin-whitening agents. Several flavonoids isolated from Sophora flavescens, including Kushenol A and Kushenol C, have demonstrated tyrosinase inhibitory activity.

Molecular Targets and Enzyme Kinetics

Investigations into the mechanisms of action of these other biological activities have involved identifying molecular targets and studying enzyme kinetics.

For tyrosinase inhibition, studies have explored the interaction between kushenols and the tyrosinase enzyme. Enzyme kinetics and molecular docking analyses have been used to determine the nature of inhibition and the binding sites of these compounds on the enzyme. For instance, Kushenol A has been identified as a noncompetitive tyrosinase inhibitor, suggesting it binds to an allosteric site on the enzyme rather than the active site. Enzyme kinetics studies, often utilizing Lineweaver-Burk plots, help to elucidate the specific type of inhibition (e.g., competitive, non-competitive, uncompetitive).

While specific details on the molecular targets and enzyme kinetics of Kushenol N for GABAergic modulation or tyrosinase inhibition were not prominently found in the search results, the research on related kushenols provides a framework for understanding the potential mechanisms by which Kushenol N might exert similar effects. Studies on GABAA receptor modulation by related flavonoids have involved evaluating their effects on chloride currents in expression systems.

Receptor Interaction Studies

Studies investigating the interaction of Kushenol N with biological receptors are crucial for understanding its mechanism of action. While direct, detailed studies specifically on Kushenol N's interaction with a wide range of receptors are limited in the provided search results, related prenylated flavonoids from Sophora flavescens have shown interactions with receptors such as GABAA receptors and dopamine (B1211576) receptors . For instance, kurarinone, another flavonoid from Sophora flavescens, has demonstrated binding and functional activity on dopamine D1, D2L, and D4 receptors in preclinical studies . This suggests that other prenylated flavonoids like Kushenol N may also possess receptor-modulating properties, warranting further investigation.

Molecular Interaction Studies and Target Identification

Identifying the specific molecular targets of Kushenol N is essential for elucidating its biological effects at a mechanistic level. This involves various experimental and computational approaches.

Protein Binding Affinity Studies

Protein binding affinity studies aim to quantify the strength of the interaction between a compound and a specific protein target. While direct protein binding affinity data for Kushenol N is not explicitly detailed in the provided search results, research on other compounds highlights the importance of such studies in preclinical drug development . For example, studies on SARS-CoV-2 nucleocapsid protein have utilized techniques like isothermal titration calorimetry (ITC) to determine the binding affinities of potential antiviral molecules . These methods could be applied to investigate Kushenol N's affinity for hypothesized protein targets based on its observed biological activities.

Computational Modeling and Molecular Dynamics Simulations

Computational modeling, including molecular docking and molecular dynamics (MD) simulations, plays a significant role in predicting and understanding the interactions between small molecules like Kushenol N and biological targets at an atomic level . These in silico approaches can provide insights into potential binding sites, interaction types (e.g., hydrogen bonds, hydrophobic interactions), and the stability of the compound-target complex .

Molecular docking studies predict the preferred orientation and binding affinity of a ligand to a receptor . MD simulations extend this by simulating the dynamic behavior of the complex over time, providing information about its stability and conformational changes . This can help validate docking results and offer a more realistic view of the interaction .

While specific computational modeling studies focused solely on Kushenol N were not prominently found, research on other compounds demonstrates the application of these techniques in preclinical studies to understand molecular interactions and predict binding stability . For example, MD simulations have been used to study the interaction of compounds with proteins like alginate epimerase and to understand the role of metal ions in binding .

Data from computational modeling studies are often presented as binding energies or scores, which can be used to rank potential ligands or targets.

Proteomic and Metabolomic Profiling for Pathway Elucidation

Proteomic and metabolomic profiling are systems biology approaches used to identify changes in protein and metabolite levels within a biological system in response to a compound like Kushenol N . These techniques can help elucidate the biological pathways affected by the compound and identify potential downstream targets or biomarkers.

Proteomics involves the large-scale study of proteins, including their expression, modification, and interactions . Techniques like mass spectrometry-based proteomics can provide detailed profiles of the proteins present in cells or tissues after treatment with Kushenol N, highlighting proteins that are upregulated, downregulated, or modified . Thermal proteome profiling (TPP), for instance, can directly assess drug-protein interactions in a cellular context by measuring changes in protein thermal stability upon ligand binding .

Metabolomics focuses on the comprehensive analysis of metabolites, which are the small molecules involved in metabolic processes . By analyzing the changes in metabolite profiles after Kushenol N treatment, researchers can gain insights into how the compound affects various metabolic pathways . For example, a study on Kushenol F, another flavonoid from Sophora flavescens, used metabolomic profiling to identify changes in sphingolipid and linoleic acid metabolism in a psoriasis model, suggesting these pathways are involved in its mechanism of action .

Integrating data from proteomic and metabolomic studies can provide a more holistic understanding of Kushenol N's effects on cellular processes and help identify the key pathways and targets involved in its observed biological activities. These approaches are valuable in preclinical research for gaining mechanistic insights and discovering biomarkers .

Here is an example of how data from such studies might be presented in a table format (illustrative, as specific Kushenol N data for these sections was not found in the provided snippets):

| Study Type | Method Used | Key Findings (Illustrative) |

| Proteomic Profiling | Mass Spectrometry (e.g., TPP) | Altered expression of proteins involved in inflammatory pathways. |

| Metabolomic Profiling | UHPLC/MS | Changes in levels of specific lipids and amino acids. |

| Protein Binding | Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd) to a specific enzyme target. |

| Computational Modeling | Molecular Docking, MD Simulations | Predicted binding pose and stability with a receptor protein. |

Advanced Analytical and Detection Methodologies for Kushenol N

Development of Robust Quantification Methods in Complex Biological Matrices

The quantification of Kushenol N in biological matrices requires the development and validation of analytical methods that can reliably measure the compound amidst a diverse range of endogenous components. Such methods are fundamental for accurately determining the concentration of Kushenol N in various biological samples, such as plasma, serum, or tissue extracts.

Bioanalytical Method Validation (e.g., Sensitivity, Selectivity)

Bioanalytical method validation is a critical process to ensure that a quantitative analytical method is reliable and reproducible for its intended use in biological matrices . Key parameters evaluated during validation include sensitivity and selectivity .

Sensitivity refers to the lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, often defined by the Lower Limit of Quantification (LLOQ) . Achieving adequate sensitivity is particularly important when analyzing compounds like Kushenol N that may be present at low concentrations in biological samples following administration or natural occurrence.

Selectivity (or specificity) is the ability of the method to measure and differentiate the analyte in the presence of other components that are expected to be present in the sample, including endogenous matrix components, metabolites, and potentially co-administered substances . This is typically assessed by analyzing blank matrix samples and samples spiked with the analyte and potential interfering substances to ensure that the signal measured is specifically from Kushenol N . Validation involves demonstrating acceptable accuracy and precision, often with mean values within a certain percentage of the theoretical value and precision within defined limits .

Application in Preclinical Pharmacokinetic Studies

Validated bioanalytical methods for Kushenol N are indispensable for conducting preclinical pharmacokinetic (PK) studies . PK studies are designed to understand how an organism handles a substance over time, involving the processes of absorption, distribution, metabolism, and excretion (ADME). By quantifying Kushenol N concentrations in biological fluids and tissues at various time points after administration, researchers can determine crucial PK parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), half-life (t1/2), and area under the concentration-time curve (AUC) . These parameters provide insights into the compound's in vivo behavior and are essential for evaluating its potential as a therapeutic agent . For example, a UHPLC-MS/MS method was successfully applied to the pharmacokinetic study of kuraridin (B1243758) and the characterization of its metabolites in rat plasma after oral administration, highlighting the utility of such methods in preclinical evaluations of related flavonoids found in Sophora flavescens .

Hyphenated Techniques for Comprehensive Profiling (e.g., LC-NMR, LC-MS)

Hyphenated techniques, which combine separation methods with spectroscopic or spectrometric detection, are powerful tools for the comprehensive profiling and identification of compounds like Kushenol N in complex mixtures. Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are prominent examples .

LC-MS couples the separation power of liquid chromatography with the sensitive detection and structural information provided by mass spectrometry. This technique is widely used for the identification and quantification of natural products in complex biological samples and plant extracts . LC-MS/MS, which involves tandem mass spectrometry, provides even more detailed fragmentation patterns, aiding in the unambiguous identification of compounds and the characterization of metabolites . Studies have utilized UHPLC-Q-TOF/MS and LC-MS/MS to identify and characterize flavonoids, including Kushenol N, in Sophora flavescens extracts based on their retention times and fragmentation patterns .

LC-NMR integrates liquid chromatography with nuclear magnetic resonance spectroscopy. While less sensitive than LC-MS, LC-NMR provides highly detailed structural information about eluting compounds, allowing for the identification of known compounds and the elucidation of the structures of novel ones without the need for isolation . The combination of LC-MS and LC-NMR can provide a comprehensive approach to the analysis of complex natural product mixtures, offering both sensitive detection and detailed structural characterization.

Sample Preparation Optimization for Enhanced Detection in Biological Samples

Effective sample preparation is a critical initial step in the analysis of biological samples, aiming to isolate the analyte of interest from the complex matrix and remove interfering substances that could affect the sensitivity and accuracy of the downstream analytical technique . Optimization of sample preparation methods for Kushenol N in biological matrices is essential for enhancing detection sensitivity and ensuring reliable quantification.

Common sample preparation techniques for biological samples include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) . The choice of method depends on the physicochemical properties of the analyte and the nature of the biological matrix. For instance, protein precipitation can be a simple and rapid method for removing proteins from plasma or serum samples . LLE involves partitioning the analyte between two immiscible liquid phases, while SPE uses a solid stationary phase to selectively retain the analyte or remove impurities .

Optimizing parameters such as the extraction solvent, solvent volume, extraction time, and temperature can significantly impact the recovery and purity of the extracted analyte . For example, studies on the extraction of flavonoids from Sophora flavescens have explored different solvents and methods to maximize the yield of various compounds . Efficient sample preparation minimizes matrix effects, which can lead to ion suppression or enhancement in mass spectrometry, thereby improving the accuracy and reproducibility of the analytical method . The goal of optimization is to achieve high recovery of Kushenol N while effectively removing matrix components that could interfere with LC-MS or other detection methods.

Comparative Studies and Synergistic Interactions Involving Kushenol N

Comparison of Biological Activities with Structurally Related Flavonoids

Kushenol N is one of several prenylated flavonoids found in Sophora flavescens, and studies have compared its biological activities to those of other compounds in this class. For instance, in investigations of anti-allergic activity, Kushenol N demonstrated significant inhibition of beta-hexosaminidase release from cultured RBL-2H3 cells, with an IC50 value ranging from 15 to 30 µM. This activity was comparable to that of sophoraflavanone G and leachianone A .

While not always the primary focus, Kushenol N has been included in comparative studies evaluating various biological effects of Sophora flavescens flavonoids. For example, studies on tyrosinase inhibition, an enzyme involved in melanin (B1238610) biosynthesis, have assessed several flavonoids from Sophora flavescens, including Kushenol A, 8-prenylkaempferol, Kushenol C, formononetin, and 8-prenylnaringenin (B1664708) . Although Kushenol N was not explicitly listed with IC50 values in the provided snippet for tyrosinase inhibition, the study highlights the comparative approach taken for related flavonoids.

Another area of comparison involves estrogenic activity. Studies evaluating prenylated flavonoids from Sophora flavescens for their estrogenic potential have included compounds like kurarinone (B208610), kushenols A and I, and sophoraflavanone G. These studies assess activities through methods like cell proliferation assays and gene expression profiling, providing a basis for comparing the relative potency and mechanisms of action among these related structures .